molecular formula C7H7IN2O B1604034 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 351447-07-9

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Cat. No. B1604034
M. Wt: 262.05 g/mol
InChI Key: LTYFURNXEWAAMT-UHFFFAOYSA-N
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Description

“6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” is a chemical compound with the molecular formula C7H7IN2O . It has an average mass of 262.048 Da and a monoisotopic mass of 261.960297 Da .


Molecular Structure Analysis

The molecular structure of “6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” is represented by the SMILES string Ic1ccc2NCCOc2n1 .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Derivatives

  • Oxazine derivatives, including those related to 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, have been synthesized through various methods. A notable example is the synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives via a one-pot process from 1,4-dihydropyridines (Kumar et al., 2011). This process highlights the potential for creating various bicyclic heterocycles from similar structures.

Biological and Medicinal Chemistry

  • Research in the field of biologically active azines, including structures like 1,3-oxazin-6-ones, indicates the potential for creating biologically active compounds, some of which exhibit antimicrobial, antifungal, antiviral, and antitumor activities (Ovsyannikova et al., 2016). These findings suggest that compounds structurally related to 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine could have similar applications.

Antimicrobial Agents

  • Various oxazine derivatives, including pyridines, pyrimidinones, and oxazinones, have been synthesized and evaluated as antimicrobial agents. These compounds have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This highlights the potential utility of 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and related compounds in developing new antimicrobial agents.

Fluorescent Organic Compounds

  • Pyrido[1,2-b][1,2,4]triazines, a class structurally similar to 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, have been synthesized with significant red light emission properties. These compounds have potential applications in the development of new fluorescent organic materials (Darehkordi et al., 2018).

Cross-Coupling Reactions

  • Iodination of related oxazine derivatives has been explored for the introduction of new functionalities at specific positions via palladium-catalyzed cross-coupling reactions. This method has potential applications in further synthetic elaborations, demonstrating the versatility of these compounds (Medvecky et al., 2016).

properties

IUPAC Name

6-iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYFURNXEWAAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)N=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634056
Record name 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

CAS RN

351447-07-9
Record name 6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 2
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 3
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 4
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 5
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reactant of Route 6
6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

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